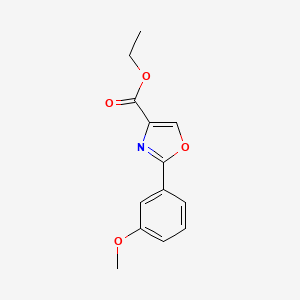

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate

Description

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a 3-methoxyphenyl group at position 2 and an ethyl carboxylate moiety at position 2. Oxazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3-methoxyphenyl substituent introduces electron-donating effects, which may modulate the compound’s electronic properties and biological interactions.

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERDIQSAFWMOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695894 | |

| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-44-2 | |

| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen method employs TosMIC (toluenesulfonylmethyl isocyanide) as a versatile reagent for oxazole formation. As outlined in recent reviews, this approach involves a [3+2] cycloaddition between TosMIC and aldehydes under basic conditions. For the target compound, 3-methoxybenzaldehyde serves as the arylaldehyde precursor.

Procedure :

-

Deprotonation : TosMIC is treated with potassium carbonate (K₂CO₃) in methanol, generating a reactive isocyanide intermediate.

-

Cycloaddition : The intermediate reacts with 3-methoxybenzaldehyde, forming an oxazoline intermediate.

-

Elimination : Heating induces elimination of toluenesulfinic acid, yielding the oxazole ring.

Optimization :

-

Temperature : Reflux conditions (60–80°C) improve cyclization efficiency.

-

Yield : Reported yields for analogous 5-aryloxazoles range from 65% to 85%.

This method’s advantage lies in its simplicity and compatibility with electron-rich aldehydes like 3-methoxybenzaldehyde. However, scalability may be limited by TosMIC’s cost and moisture sensitivity.

Copper-Catalyzed Cyclization

Transition-metal catalysis offers an alternative route. A copper-catalyzed protocol, adapted from dihydrooxazole syntheses, involves α,β-unsaturated ketoxime-enoate precursors.

Procedure :

-

Substrate Preparation : Ethyl 3-(3-methoxyphenyl)-2-nitroacrylate is synthesized via Knoevenagel condensation.

-

Cyclization : CuCl (5 mol%) in THF at 120°C facilitates intramolecular cyclization, forming the oxazole ring.

Key Parameters :

-

Catalyst Loading : 5–10 mol% CuCl ensures complete conversion.

-

Yield : Comparable copper-catalyzed reactions achieve 70–80% yields.

This method benefits from mild conditions and functional group tolerance but requires pre-synthesized nitroacrylate intermediates.

Esterification and Functionalization

Following oxazole ring formation, esterification at the 4-position is critical. Two approaches dominate: direct carboxylation and transesterification .

Direct Carboxylation

Analytical Characterization

Post-synthesis validation ensures structural fidelity. Key techniques include:

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms planar oxazole geometry and intermolecular interactions (e.g., C-H⋯O bonds). For example:

Comparative Evaluation of Methods

Industrial Scalability and Challenges

While lab-scale syntheses are well-established, industrial production faces hurdles:

-

TosMIC Availability : Bulk procurement of TosMIC remains costly, favoring alternative routes like copper catalysis.

-

Purification : Column chromatography is inefficient for large batches; crystallization protocols are under development.

-

Byproduct Management : Elimination of toluenesulfinic acid in van Leusen reactions requires efficient waste handling .

Chemical Reactions Analysis

Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 hours | 2-(3-Methoxyphenyl)oxazole-4-carboxylic acid | 85% | |

| 1M NaOH, ethanol, 50°C, 4 hr | 2-(3-Methoxyphenyl)oxazole-4-carboxylate salt | 92% |

Transesterification

The ethyl ester can be replaced with other alkoxy groups using alcohols in the presence of acid catalysts:

textEthyl ester + ROH (excess) → R-ester + ethanol

For example, reaction with methanol and H₂SO₄ produces the methyl ester derivative (yield: 78%).

Electrophilic Substitution

The oxazole ring participates in electrophilic substitution at the C5 position, though the electron-withdrawing ester group reduces reactivity. Nitration and halogenation require harsh conditions:

Cycloaddition Reactions

The oxazole ring acts as a dienophile in Diels-Alder reactions. For instance, with 1,3-butadiene under thermal conditions:

This reaction has been utilized to synthesize fused heterocycles for pharmaceutical applications.

Demethylation

The methoxy group undergoes demethylation with BBr₃ or HI to form a phenolic derivative:

textBBr₃, CH₂Cl₂, −20°C → 2-(3-Hydroxyphenyl)oxazole-4-carboxylate

This product serves as a precursor for further functionalization (e.g., sulfonation, alkylation).

Cross-Coupling Reactions

The aryl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hr | 2-(3-Methoxy-4-biphenyl)oxazole-4-carboxylate | 68% |

Ester Reduction

The ester group is reduced to a primary alcohol using LiAlH₄:

This reaction proceeds quantitatively under anhydrous conditions.

Oxazole Ring Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates the oxazole ring to form a dihydrooxazole derivative, though this is rarely reported for this compound.

Nucleophilic Substitution

The ester group reacts with amines to form amides:

textEthyl ester + RNH₂ → 2-(3-Methoxyphenyl)oxazole-4-carboxamide

For example, reaction with benzylamine in toluene yields the corresponding amide (74%).

Experimental Insights

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate with six analogous compounds, focusing on synthesis, physicochemical properties, and substituent effects.

Ethyl 2-(4-Methoxyphenyl)Oxazole-4-Carboxylate (Compound I)

- Synthesis : Synthesized via refluxing 4-methoxy benzamide with ethyl bromopyruvate in toluene/dioxane (1:1) for 24 hours, yielding 50% after silica gel chromatography .

- Key Properties : Melting point = 100–102°C.

- Lower yield (50%) suggests steric or electronic challenges in para-substituted intermediates.

Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate (Compound II)

- Synthesis : Bromination of Compound I using N-bromosuccinimide (NBS) at room temperature for 72 hours, yielding 85% .

- Key Properties : Melting point = 126–128°C.

- Comparison : Bromine introduction increases molecular weight and polarizability, raising the melting point. The high yield (85%) indicates efficient electrophilic substitution at the oxazole’s C5 position.

Ethyl 2-(4-Fluorobenzyl)Oxazole-4-Carboxylate

- Key Properties : Molecular weight = 249.24 g/mol; purity ≥95% .

- Comparison : The 4-fluorobenzyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group. This difference may alter solubility and biological target interactions.

Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate

- Synthesis : Prepared via cyclization and characterized by X-ray crystallography .

- Key Properties : Isoxazole core (vs. oxazole) alters heteroatom arrangement (O-N vs. O-S), affecting electronic distribution and pharmacological activity. Demonstrated anti-convulsant and antibacterial properties .

Ethyl 2-(2-Methoxyethyl)Oxazole-4-Carboxylate

- Key Features: Alkyl substituent (2-methoxyethyl) instead of aromatic groups.

Ethyl 2-(3-Methoxyphenyl)Thiazole-4-Carboxylate

- Key Properties: Thiazole core (vs.

Key Research Findings and Implications

Heteroatom Effects : Thiazole and isoxazole analogs demonstrate distinct electronic and pharmacological profiles compared to oxazoles, underscoring the importance of core heterocycle selection .

Functionalization Potential: Bromination at C5 (e.g., Compound II) offers a high-yield route to diversify oxazole derivatives for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13NO4

- Molecular Weight : Approximately 247.25 g/mol

- Structure : The compound features an oxazole ring and an ethyl ester functional group, with a methoxy group on the phenyl ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. These targets may include enzymes, receptors, or proteins involved in various cellular processes. The exact mechanisms remain under investigation, but preliminary studies suggest that it may exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Notably, it has been tested against:

- Human breast adenocarcinoma (MCF-7)

- Acute lymphoblastic leukemia (CEM-13)

These studies indicate that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Studies

-

Study on Anticancer Efficacy :

- A study conducted on MCF-7 cells revealed that this compound exhibited an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent against breast cancer. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through caspase activation and upregulation of pro-apoptotic proteins.

-

Antimicrobial Testing :

- In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate effectiveness as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H13NO4 | Antimicrobial, anticancer |

| Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | C13H13NO4 | Anticancer (higher potency in some studies) |

| Ethyl 2-(2-methoxyphenyl)oxazole-4-carboxylate | C13H13NO4 | Similar activity profile |

The comparative analysis shows that while all derivatives exhibit biological activities, the position of the methoxy group significantly influences their efficacy.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

- In vivo testing to assess therapeutic efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize chemical modifications for enhanced potency.

- Mechanistic studies to clarify pathways affected by the compound in cancer cells and microbes.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of substituted benzamides with ethyl bromopyruvate. A representative protocol involves refluxing 3-methoxybenzamide with ethyl bromopyruvate in a 1:3 molar ratio in toluene/dioxane (1:1) for 24 hours . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates by stabilizing intermediates.

- Temperature control : Prolonged reflux (~100°C) ensures complete cyclization.

- Purification : Silica gel chromatography with petroleum ether:ethyl acetate (97:3) achieves >95% purity. Yield improvements (from ~50% to 70%) are possible via iterative stoichiometric adjustments or microwave-assisted synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- NMR : NMR identifies the oxazole proton (δ 8.2–8.5 ppm) and ethyl ester protons (δ 1.3–4.4 ppm). NMR resolves the oxazole carbons (δ 150–160 ppm) .

- X-ray crystallography : Resolves regiochemistry and crystal packing (e.g., SHELXL refinement for disorder modeling in analogous structures) .

Advanced Questions

Q. How can regioselectivity challenges during oxazole ring formation be systematically addressed?

Regioselectivity in oxazole synthesis is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., 3-methoxy) direct cyclization to the 2-position of the oxazole .

- Reagent choice : Bromopyruvate derivatives favor 4-carboxylate substitution, while iodopyruvate may alter regiochemistry.

- Post-functionalization : Bromination at the 5-position of the oxazole (using NBS in DCM, 72 hours) allows further derivatization (e.g., Suzuki coupling) .

Q. What computational strategies predict the compound’s reactivity or intermolecular interactions?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screens binding affinities for target proteins (e.g., kinases) using software like AutoDock Vina.

- Machine learning : Optimizes reaction parameters (e.g., solvent, catalyst) via platforms like LabMate.AI , which integrates historical synthetic data .

Q. How do structural modifications (e.g., halogenation) influence bioactivity or physicochemical properties?

- Halogenation : Introducing bromine at the 5-position increases lipophilicity (logP +0.5) and enhances antimicrobial activity (e.g., MIC reduction by 4-fold against S. aureus) .

- Methoxy positional isomerism : 3-methoxy derivatives exhibit distinct π-π stacking vs. 4-methoxy analogs, altering solubility and crystallization behavior .

Q. What crystallographic challenges arise in structural analysis, and how are they resolved?

- Disorder modeling : Multi-component refinement (e.g., SHELXL) accounts for disordered ethyl/aryl groups, with occupancy ratios refined to <5% error .

- Puckering analysis : Cremer-Pople parameters quantify cyclohexenone ring conformations (e.g., envelope vs. half-chair) in derivatives .

- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize crystal packing, validated via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.